molecular formula C6H4Cl2N4 B3361481 6-chloro-8-(chloromethyl)-7H-purine CAS No. 92001-55-3

6-chloro-8-(chloromethyl)-7H-purine

Cat. No.: B3361481
CAS No.: 92001-55-3
M. Wt: 203.03 g/mol
InChI Key: NUHGPUQMGWPMMD-UHFFFAOYSA-N
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Description

6-Chloro-8-(chloromethyl)-7H-purine ( 92001-55-3) is a purine derivative with the molecular formula C 6 H 4 Cl 2 N 4 and a molecular weight of 203.03 g/mol [ citation 1 ][ citation 4 ]. This chloro-methyl substituted purine serves as a versatile and valuable chemical building block in medicinal chemistry and drug discovery research. Chlorine-containing heterocyclic compounds, such as this purine, represent a critically important family in pharmaceuticals, with more than 250 FDA-approved drugs featuring chlorine atoms [ citation 3 ]. The specific substitution pattern on this purine core makes it a key synthetic intermediate for the development of novel bioactive molecules. Its structure is particularly relevant in the exploration of purine-based inhibitors , similar to those studied for molecular targets like Heat Shock Protein 90 (Hsp90), a promising approach in cancer treatment [ citation 7 ]. The reactive chloromethyl group provides a distinct handle for further functionalization, allowing researchers to create diverse compound libraries for structure-activity relationship (SAR) studies [ citation 7 ]. Safety and Handling: This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should refer to the Safety Datasheet for detailed hazard and handling information.

Properties

IUPAC Name

6-chloro-8-(chloromethyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-1-3-11-4-5(8)9-2-10-6(4)12-3/h2H,1H2,(H,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHGPUQMGWPMMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(C(=N1)Cl)NC(=N2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524312
Record name 6-Chloro-8-(chloromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92001-55-3
Record name 6-Chloro-8-(chloromethyl)-7H-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 6-chloro-8-(chloromethyl)-7H-purine typically involves the chlorination of 8-methyl-7H-purine. The reaction is carried out using thionyl chloride or phosphorus pentachloride as chlorinating agents under reflux conditions. The reaction proceeds through the formation of an intermediate, which is then further chlorinated to yield the desired product.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

6-chloro-8-(chloromethyl)-7H-purine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may have distinct biological activities.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that derivatives of 6-chloro-8-(chloromethyl)-7H-purine exhibit significant anticancer properties. For example, a study evaluated multiple purine derivatives against human cancer cell lines, revealing that certain compounds derived from this compound displayed promising growth inhibition rates. The mechanism of action is often linked to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation .

Table 1: Anticancer Activity of Purine Derivatives

CompoundCell LineGrowth Inhibition (%)
6aMCF-733.27
6bSK-BR-345.76
14Non-small cell lung cancer2-3 μM (GI50)

Antiviral Properties

Purines are known for their antiviral activities, and this compound derivatives have been studied for their potential against viral infections. For instance, modifications to the purine structure have led to compounds that inhibit the Varicella-Zoster virus and other viral pathogens .

Table 2: Antiviral Activity of Purine Derivatives

CompoundVirus TargetInhibition Activity
This compoundVaricella-Zoster virusPotent inhibitor

Plant Growth Regulation

Recent studies have explored the use of purine derivatives as plant growth regulators. Compounds synthesized from this compound have shown potential in enhancing plant growth and development, suggesting applications in agriculture .

Table 3: Effects on Plant Growth

CompoundEffect on Growth
Ethyl 2-cyano-3-(9-(4-fluorophenyl)-6,9-dihydro-6-oxo-1H-purin-2-yl) - propionateEnhanced seed germination
N,N-Dimethylaminopropylamine derivativeIncreased root length

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various methods, including chlorination and alkylation reactions. Structural modifications can significantly affect the biological activity of these compounds, making synthetic strategies crucial for optimizing their therapeutic potential .

Case Study: Synthesis Techniques
A study demonstrated the synthesis of a series of substituted purines from this compound using different alkylation agents, which yielded compounds with varying degrees of cytotoxicity against cancer cell lines. The choice of substituents was found to influence both reactivity and biological activity significantly .

Mechanism of Action

The mechanism of action of 6-chloro-8-(chloromethyl)-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Substituent Position and Tautomerism

The position of substituents and tautomerism significantly influence reactivity and synthetic outcomes. For example:

  • 6-Chloro-8-methyl-7H-purine (C₆H₅ClN₄, MW 168.58 g/mol) replaces the chloromethyl group with a methyl group, reducing electrophilicity and altering hazard profiles (e.g., H302: harmful if swallowed) .
  • 6-Chloro-7-(cyclohexylmethyl)-7H-purine (3a) and 6-Chloro-9-(cyclohexylmethyl)-9H-purine (2a) demonstrate how alkylation at N7 vs. N9 affects yield: 10% for 3a vs. 67% for 2a under identical conditions, highlighting steric and electronic challenges in N7 substitution .

Functional Group Modifications

  • 6-Chloro-7,9-dihydro-9-methyl-8H-purin-8-one (13): Incorporates a ketone group at position 8 and a methyl group at N7.

Key Observations :

  • N9 alkylation (e.g., 2c) generally achieves higher yields than N7 (e.g., 3a) due to reduced steric hindrance .
  • Ketone-containing derivatives (e.g., compound 13) require milder conditions compared to halogenated analogs, which often need strong bases like K₂CO₃ .

Hazard Profiles

  • 6-Chloro-8-methyl-7H-purine exhibits moderate toxicity (H302, H315, H319, H335), likely due to methyl group stability and lower reactivity compared to chloromethyl derivatives .
  • Bis(chloromethyl) ether, a structurally distinct compound but with a chloromethyl group, is classified as a carcinogen by the NTP .

Research Implications

    Q & A

    Q. How can computational modeling predict metabolic pathways for this compound?

    • Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to simulate Phase I/II metabolism (e.g., cytochrome P450 oxidation at the chloromethyl group). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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